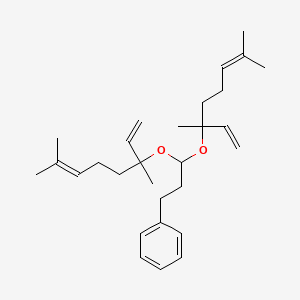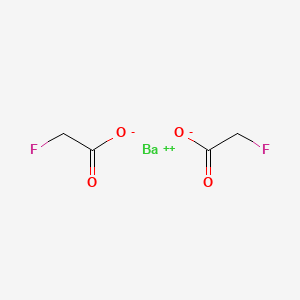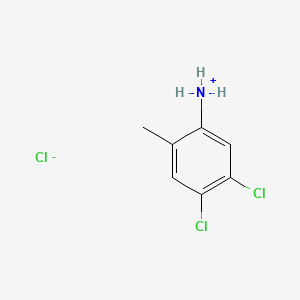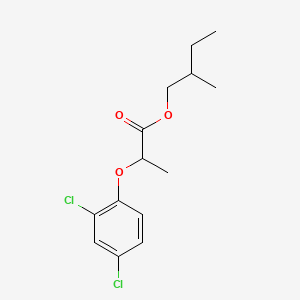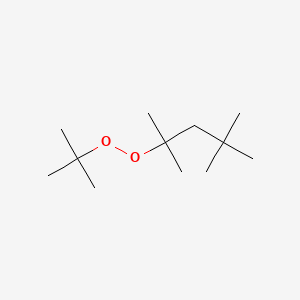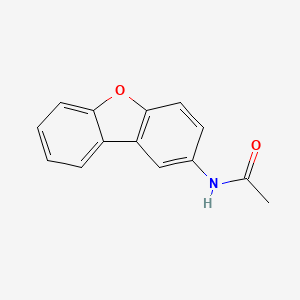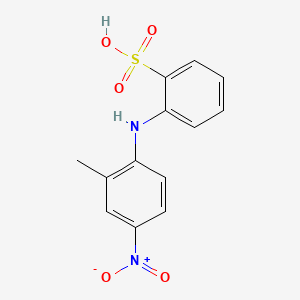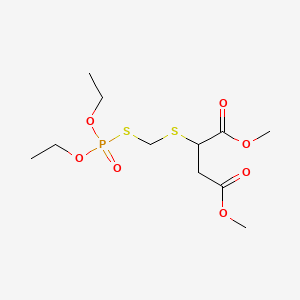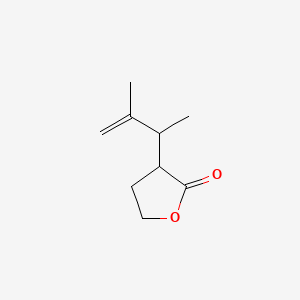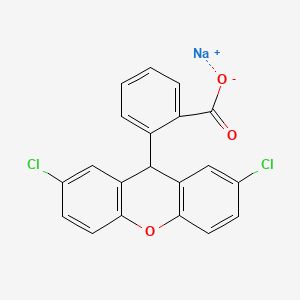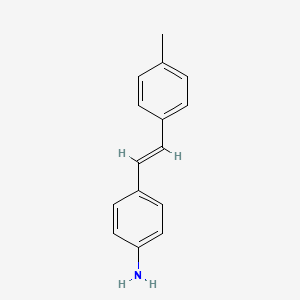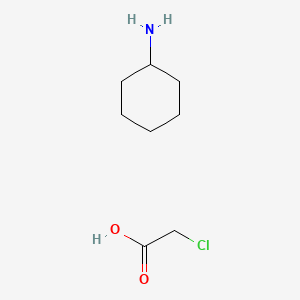
N,N'-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate is a complex organic compound with the molecular formula C₃₀H₆₂N₄O₂·C₂H₄O₂. This compound is known for its unique structure, which includes two dodecanamide groups linked by an ethylenebis(iminoethylene) bridge, and an acetate group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate typically involves the reaction of ethylenediamine with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic acid to yield the final product. The reaction conditions often include:
- Temperature: 0-5°C for the initial reaction
- Solvent: Dichloromethane or chloroform
- Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 25-30°C.
Reduction: Lithium aluminum hydride in dry ether, temperature around 0-5°C.
Substitution: Nucleophiles like sodium methoxide in methanol, temperature around 25-30°C.
Major Products Formed
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted amides and esters.
科学的研究の応用
N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
作用機序
The mechanism of action of N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The ethylenebis(iminoethylene) bridge plays a crucial role in stabilizing the compound’s conformation, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
- N,N’-(Ethylenebis(iminoethylene))bismyristamide monoacetate
- N,N’-(Ethylenebis(iminoethylene))bispalmitamide monoacetate
- N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate
Uniqueness
N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate is unique due to its specific chain length and the presence of an acetate group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain applications in chemistry and biology.
特性
CAS番号 |
93918-64-0 |
|---|---|
分子式 |
C30H62N4O2.C2H4O2 C32H66N4O4 |
分子量 |
570.9 g/mol |
IUPAC名 |
acetic acid;N-[2-[2-[2-(dodecanoylamino)ethylamino]ethylamino]ethyl]dodecanamide |
InChI |
InChI=1S/C30H62N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-29(35)33-27-25-31-23-24-32-26-28-34-30(36)22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h31-32H,3-28H2,1-2H3,(H,33,35)(H,34,36);1H3,(H,3,4) |
InChIキー |
NGPFCMGUMPMAGM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCC.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


